

Dodec-2-enal: Structural Characterization, Synthesis, and Reactivity Profile

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Dodec-2-enal

CAS No.: 4826-62-4

Cat. No.: B1235498

[Get Quote](#)

Abstract (E)-2-Dodecenal (CAS: 20407-84-5) is a linear

-unsaturated aldehyde comprising a twelve-carbon chain. Distinguished by its intense mandarin-citrus and cilantro organoleptic profile, it serves as a critical intermediate in fragrance chemistry and a potent antimicrobial agent in food safety. This technical guide provides a comprehensive analysis of its physiochemical properties, synthetic methodologies, and biological mechanisms of action, specifically focusing on its reactivity as a "soft" electrophile in Michael addition reactions with biological thiols.

Structural Characterization & Physiochemical Profile

Stereochemistry and Electronic Structure

Dodec-2-enal exists primarily as the (E)-isomer (trans), which is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance between the aldehyde group and the long alkyl chain.

- **Conjugated System:** The C=C double bond at the C2-C3 position is conjugated with the carbonyl group (C1=O). This conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the

-carbon (C3) highly susceptible to nucleophilic attack (Michael addition).

- Lipophilicity: The long hydrophobic tail (C4–C12) confers high lipophilicity (LogP ~4.8), facilitating rapid integration into bacterial cell membranes.

Key Physicochemical Data

Property	Value	Notes
IUPAC Name	(E)-Dodec-2-enal	Primary isomer of commerce
CAS Number	20407-84-5	Specific for (E)-isomer
Molecular Formula		Unsaturation Index = 2
Molecular Weight	182.30 g/mol	-
Boiling Point	73–74 °C	@ 0.5 mmHg (Vacuum distillation required)
Density	0.841 – 0.849 g/mL	@ 25 °C
Refractive Index	1.455 – 1.459	@ 20 °C
LogP (Octanol/Water)	4.80 (est)	Highly Lipophilic
Solubility	Insoluble in water	Soluble in EtOH, oils, organic solvents
Odor Threshold	~1.4 ppb	Character: Fatty, Mandarin, Cilantro

Synthetic Pathways & Isolation

While **Dodec-2-enal** occurs naturally in *Coriandrum sativum* (cilantro) and *Eryngium foetidum*, industrial demand requires robust chemical synthesis.

Primary Route: Aldol Condensation (Industrial)

The most direct synthesis involves the cross-aldol condensation of decanal with acetaldehyde, followed by dehydration.

Reaction Scheme:

Laboratory Protocol: Directed Aldol Condensation

Objective: Synthesis of (E)-2-Dodecenal via base-catalyzed condensation. Safety: Acetaldehyde is extremely volatile (BP 20.2°C) and flammable. Work in a fume hood.

Reagents:

- Decanal (15.6 g, 0.1 mol)
- Acetaldehyde (8.8 g, 0.2 mol) [Excess used to drive reaction]
- Potassium Hydroxide (KOH) (0.5 g)
- Ethanol (50 mL)
- Diethyl Ether (for extraction)

Step-by-Step Methodology:

- Preparation: Dissolve KOH in Ethanol in a 250 mL three-necked round-bottom flask equipped with a thermometer, dropping funnel, and magnetic stirrer. Cool the solution to 0°C using an ice-salt bath.
- Addition: Mix Decanal and Acetaldehyde in the dropping funnel. Add this mixture dropwise to the cold alkaline solution over 45 minutes.
 - Rationale: Slow addition at low temperature prevents the self-polymerization of acetaldehyde and controls the exotherm.
- Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature (25°C) and stir for an additional 12 hours.
- Dehydration: The basic conditions typically promote spontaneous dehydration. If conversion is low, reflux at 60°C for 1 hour.
- Quenching: Neutralize the reaction mixture with dilute HCl (1M) until pH ~7.
- Isolation:

- Evaporate ethanol under reduced pressure.
- Extract the residue with Diethyl Ether (3 x 50 mL).
- Wash the organic layer with saturated brine to remove water-soluble impurities.
- Dry over anhydrous
and filter.
- Purification: Perform fractional vacuum distillation. Collect the fraction boiling at 93–95°C at 3 mmHg (adjust based on vacuum pressure).
 - Validation: Confirm structure via GC-MS (M+ peak at 182 m/z) and NMR (doublet at 9.5 ppm for aldehyde proton).

Chemical Reactivity & Mechanism of Action[5][6][7] [8]

The biological activity of **Dodec-2-enal**—particularly its antimicrobial potency—is governed by its ability to act as a Michael Acceptor.

The Electrophilic Warhead

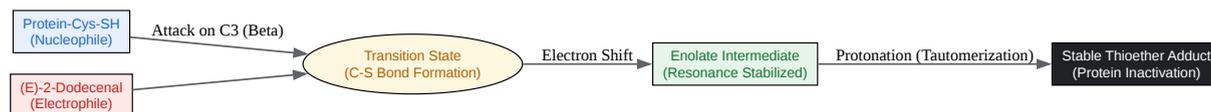
The

-unsaturated aldehyde moiety presents two sites for nucleophilic attack:

- Carbonyl Carbon (C1): Hard electrophile (reacts with amines/Schiff base).
- -Carbon (C3): Soft electrophile (reacts with thiols/sulfhydryl groups).

In physiological contexts, the soft-soft interaction dominates. The aldehyde targets cysteine residues in essential bacterial proteins (e.g., enzymes, membrane receptors), forming stable thioether adducts. This covalent modification disrupts protein function and compromises membrane integrity.

Mechanism Visualization (Michael Addition)



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Covalent Protein Modification via Michael Addition. The nucleophilic sulfur of a cysteine residue attacks the electrophilic

-carbon of **Dodec-2-enal**.

Biological Interface & Toxicology

Antimicrobial Efficacy

Dodec-2-enal exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.

- Target Organisms: *Salmonella choleraesuis*, *Staphylococcus aureus*, *Candida albicans*.
- Mode of Action:
 - Membrane Disruption: The hydrophobic C12 tail inserts into the lipid bilayer, increasing permeability.
 - Metabolic Inhibition: The aldehyde group binds to functional thiol groups in enzymes (e.g., dehydrogenases), halting respiration.

Safety and Toxicology

- Skin Sensitization: Classified as a skin sensitizer (Category 1B). The protein adduction mechanism described above is also responsible for immune recognition (haptensization).
- Aquatic Toxicity: Very toxic to aquatic life due to membrane disruption in aquatic organisms.

- Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of vapors.[1]

References

- PubChem. (n.d.). 2-Dodecenal | C₁₂H₂₂O | CID 5283361. National Library of Medicine. Retrieved from [[Link](#)]
- The Good Scents Company. (n.d.). (E)-2-dodecenal. Retrieved from [[Link](#)]
- Molecules. (2020).[1][2] Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Essential Oils. MDPI. Retrieved from [[Link](#)]
- Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. directpcw.com [directpcw.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- To cite this document: BenchChem. [Dodec-2-enal: Structural Characterization, Synthesis, and Reactivity Profile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1235498#dodec-2-enal-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com